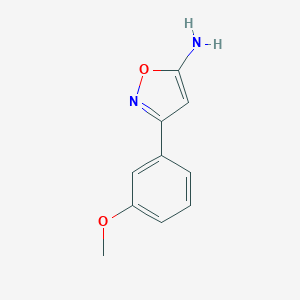

5-Amino-3-(3-methoxyphenyl)isoxazole

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-(3-methoxyphenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-13-8-4-2-3-7(5-8)9-6-10(11)14-12-9/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZSBBXGHNWHSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NOC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405392 | |

| Record name | 3-(3-Methoxyphenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119162-46-8 | |

| Record name | 3-(3-Methoxyphenyl)-5-isoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119162-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Methoxyphenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Methodologies for 5 Amino 3 3 Methoxyphenyl Isoxazole

Review of Established Synthetic Routes to Isoxazoles and Amino-Isoxazoles

The synthesis of isoxazoles is a well-developed field in heterocyclic chemistry, owing to the prevalence of the isoxazole (B147169) motif in medicinal chemistry. mdpi.comnih.govnih.gov General approaches often involve the construction of the five-membered ring from acyclic precursors.

One of the most fundamental and widely utilized methods for isoxazole synthesis is the 1,3-dipolar cycloaddition, often referred to as a [3+2] cycloaddition. tandfonline.comnih.gov This reaction involves a 1,3-dipole, typically a nitrile oxide, and a dipolarophile, such as an alkyne or alkene. researchgate.net The reaction is highly efficient and proceeds via a concerted pericyclic mechanism, allowing for the construction of the isoxazole ring in a single step. nih.gov

The reaction between a nitrile oxide and an alkyne is a powerful and regioselective method for preparing 3,5-disubstituted isoxazoles. researchgate.netrsc.orgorganic-chemistry.org The nitrile oxide component is typically generated in situ from a precursor to avoid its dimerization into a furoxan. nih.gov Common methods for generating nitrile oxides are summarized in the table below.

| Precursor | Reagent/Conditions | Description | References |

| Aldoxime | N-Chlorosuccinimide (NCS), base | Oxidation of an aldoxime to a hydroximoyl chloride, followed by base-mediated elimination of HCl. | nih.gov |

| Aldoxime | Chloramine-T | A catalytic dehydrogenation method to generate the nitrile oxide directly. | maynoothuniversity.ieresearchgate.net |

| Aldoxime | Hypervalent iodine | A mild procedure that leads to the rapid formation of nitrile oxides. | rsc.org |

| Aldoxime | Sodium hypochlorite, triethylamine | An oxidizing agent is used to form the nitrile oxide intermediate in situ. | nih.gov |

| Hydroxyimidoyl chloride | Base (e.g., triethylamine) | Deprotonation of the hydroxyimidoyl chloride generates the nitrile oxide for cycloaddition. | nih.gov |

The cycloaddition with a terminal alkyne generally proceeds with high regioselectivity, leading to the formation of the 3,5-disubstituted isoxazole. nih.gov Copper catalysts can be employed to control regioselectivity and allow the reaction to proceed at room temperature, although this is typically effective only for terminal alkynes. nih.govorganic-chemistry.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, have emerged as a highly efficient and atom-economical approach for synthesizing complex molecules. mdpi.com Several MCRs have been developed for the synthesis of functionalized isoxazoles. mdpi.comresearchgate.net

A notable MCR for the synthesis of 5-aminoisoxazoles involves the condensation of an aldehyde, malononitrile, and hydroxylamine (B1172632). nih.govd-nb.infonih.gov This method is particularly effective for producing 5-amino-isoxazole-4-carbonitriles in good yields and under environmentally friendly conditions. nih.govd-nb.info The reaction often utilizes green solvents or catalysts. For instance, a deep eutectic solvent like K2CO3/glycerol has been successfully used as a catalytic medium, allowing the reaction to proceed at room temperature. nih.govd-nb.infonih.gov

The proposed mechanism typically begins with a Knoevenagel condensation between the aldehyde and malononitrile, facilitated by a base, to form an α,β-unsaturated nitrile. nih.gov Subsequently, hydroxylamine adds to the intermediate, followed by an intramolecular cyclization and tautomerization to yield the final 5-aminoisoxazole product.

Intramolecular cyclization of appropriately functionalized acyclic precursors is another cornerstone of isoxazole synthesis. These methods rely on forming one or two bonds to close the ring.

One of the most direct routes to 5-aminoisoxazoles is the reaction of β-ketonitriles with hydroxylamine. doi.org This condensation reaction is versatile, but regioselectivity can be a challenge, as it can potentially yield either 3-amino- or 5-aminoisoxazoles. However, studies have shown that reaction conditions such as pH and temperature can be tuned to favor one isomer over the other. organic-chemistry.org Generally, at a pH greater than 8 and elevated temperatures (e.g., 100 °C), the reaction between hydroxylamine and a β-ketonitrile preferentially forms the 5-aminoisoxazole. organic-chemistry.org

Other cyclization strategies include:

Cycloisomerization of α,β-acetylenic oximes : This method can be catalyzed by agents like AuCl3 to produce substituted isoxazoles under mild conditions. organic-chemistry.orgnih.gov

Oxidation/Cyclization of Propargylamines : A one-pot sequence involving the oxidation of propargylamines to oximes, followed by a copper-mediated intramolecular cyclization, provides a regiospecific route to isoxazoles. organic-chemistry.org

Reaction of β-dimethylaminovinyl ketones with hydroxylamine : This approach provides a straightforward method for synthesizing 3- and 5-substituted isoxazoles. researchgate.net

Multicomponent Reactions (MCRs) for Isoxazole Synthesis

Specific Synthetic Approaches to 5-Amino-3-(3-methoxyphenyl)isoxazole

While numerous general methods exist for isoxazole synthesis, specific documented procedures for this compound (CAS Number: 119162-46-8) are not extensively detailed in readily available literature. chemuniverse.com However, its synthesis can be reliably achieved by applying the established methodologies described above, using precursors bearing the 3-methoxyphenyl (B12655295) moiety.

The most direct and logical approach is the cyclization of a β-ketonitrile with hydroxylamine. This pathway is outlined below:

Route 1: Cyclization of 3-(3-methoxyphenyl)-3-oxopropanenitrile (B1361121)

This method is based on the well-established reaction between β-ketonitriles and hydroxylamine to form 5-aminoisoxazoles. doi.org

Preparation of the β-ketonitrile : The starting material, 3-(3-methoxyphenyl)-3-oxopropanenitrile (also known as 3-methoxybenzoylacetonitrile), can be synthesized via a Claisen condensation between methyl 3-methoxybenzoate and acetonitrile (B52724) using a strong base like sodium ethoxide or sodium amide.

Cyclization with Hydroxylamine : The resulting β-ketonitrile is then reacted with hydroxylamine hydrochloride in the presence of a base. To selectively obtain the 5-amino isomer, the reaction is typically carried out under basic conditions (pH > 8) and at an elevated temperature. organic-chemistry.org The hydroxylamine attacks the ketone carbonyl, leading to an oxime intermediate which then undergoes cyclization via attack of the nitrogen onto the nitrile carbon, yielding the target this compound.

Route 2: Multicomponent Reaction

A multicomponent reaction could theoretically be employed to synthesize a derivative of the target compound. Reacting 3-methoxybenzaldehyde , malononitrile , and hydroxylamine would likely yield this compound-4-carbonitrile, based on published procedures for similar compounds. nih.govnih.gov Subsequent removal of the 4-carbonitrile group would be required to obtain the target molecule.

Route 3: 1,3-Dipolar Cycloaddition

This route is less direct for a 5-aminoisoxazole but is a primary method for the isoxazole core. It would involve the cycloaddition of 3-methoxyphenyl nitrile oxide with an alkyne bearing a masked or protected amino group equivalent. The nitrile oxide would be generated in situ from 3-methoxybenzaldoxime. This pathway is more complex due to the need for a suitably substituted alkyne and potential subsequent functional group manipulations.

Based on efficiency and regioselectivity, the cyclization of 3-(3-methoxyphenyl)-3-oxopropanenitrile with hydroxylamine under controlled pH represents the most practical and direct synthetic strategy for this compound.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The successful synthesis of 5-aminoisoxazoles hinges on the careful optimization of reaction conditions to maximize product yield and ensure high regioselectivity. Key parameters that are frequently manipulated include the choice of catalyst, solvent system, reaction temperature, and method of activation. For instance, in [3+2] cycloaddition reactions, which are a cornerstone of isoxazole synthesis, controlling the temperature can be critical. A reaction that produces a mixture of 3,4- and 3,5-disubstituted isomers at room temperature may exhibit significantly improved regioselectivity (favoring the 3,5-isomer) when the temperature is lowered to 0°C. Furthermore, the selection of a suitable base and solvent is crucial for the in situ generation of nitrile oxides from hydroximoyl chlorides, preventing the formation of undesired furoxan side products.

Catalytic Approaches

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to products with greater efficiency and under milder conditions. The synthesis of isoxazoles has benefited from a variety of catalytic systems.

Titanium Dioxide (TiO₂): Facile synthesis of isoxazole derivatives has been reported using TiO₂ nanoparticles as a catalyst. This approach aligns with green chemistry principles due to the reusability and stability of the catalyst.

Ceric Ammonium Sulfate/Nitrate (CAN): Recognized as an effective and environmentally friendly catalyst, Ceric Ammonium Nitrate (CAN) facilitates the formation of isoxazoles. researchgate.net It is particularly useful in one-pot, multi-component reactions. researchgate.net CAN's utility stems from its high solubility in water, strong oxidizing potential, and Lewis acidic properties, which allow it to catalyze reactions such as the 1,3-dipolar cycloaddition of in situ generated nitrile oxides with alkynes. researchgate.net This method is valued for its operational simplicity and mild reaction conditions. researchgate.netias.ac.in

Indium (III) Trifluoromethanesulfonate (B1224126): As a stable and reusable Lewis acid catalyst, Indium (III) trifluoromethanesulfonate has been employed in various organic syntheses, including the preparation of heterocyclic compounds. Its water-tolerant nature makes it suitable for use in environmentally benign solvent systems.

Green Chemistry Methodologies

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to reduce environmental impact. These methodologies prioritize the use of non-toxic solvents, renewable materials, and energy-efficient processes.

Aqueous Media: Performing reactions in water is a primary goal of green chemistry. The synthesis of 5-arylisoxazole derivatives has been successfully achieved in aqueous media, often without the need for any catalyst. researchgate.netmdpi.com This approach offers numerous advantages, including simplified work-up procedures, mild reaction conditions, and high yields, thereby providing an environmentally benign route to these compounds. researchgate.netmdpi.comnih.gov

Deep Eutectic Solvents (DESs): DESs have emerged as green alternatives to traditional volatile organic solvents. spectrumchemical.com These systems, typically formed from a mixture of a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor (like urea (B33335) or glycerol), are non-volatile, biodegradable, and can act as both the solvent and catalyst. spectrumchemical.com Their use in multicomponent reactions for synthesizing isoxazole derivatives has been shown to be highly efficient.

Microwave Irradiation: Microwave-assisted synthesis has revolutionized organic chemistry by dramatically reducing reaction times and often increasing yields. google.com The synthesis of isoxazole Schiff bases, which conventionally requires several hours of refluxing, can be completed in as little as 30 seconds under microwave irradiation, with yields increasing from the 70-81% range to 90-95%. This technique is noted for its energy efficiency and rapid heating. google.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Isoxazole Schiff Bases Data conceptually derived from findings in scientific literature.

Method Reaction Time Typical Yield Conventional Heating ~3 hours 70-81% Microwave Irradiation ~30 seconds 90-95%

Ultrasonication: The use of ultrasound (sonochemistry) provides mechanical energy that accelerates reactions by generating, expanding, and imploding microscopic bubbles—a phenomenon known as cavitation. This method has been applied to the synthesis of 5-arylisoxazole derivatives, resulting in significantly higher yields and shorter reaction times compared to conventional stirring, often without a catalyst.

Table 2: Effect of Ultrasonic Irradiation on the Synthesis of 5-Arylisoxazole Derivatives Data conceptually derived from findings in scientific literature.```html

| Condition | Reaction Time | Yield Range |

|---|---|---|

| Conventional Stirring | 1 - 2.5 hours | 56-80% |

| Ultrasonic Irradiation | 30 - 45 minutes | 84-96% |

Strategies for Overcoming Synthetic Challenges

The synthesis of complex molecules invariably presents challenges, from controlling reaction rates to ensuring the effective isolation of the final product.

Temperature Control in Exothermic Reactions

Many reactions in organic synthesis are exothermic, posing a risk of thermal runaway if not properly managed. Effective temperature control is crucial for both safety and selectivity. One advanced strategy involves the use of microencapsulated Phase Change Materials (microPCMs). These materials can absorb the heat generated during an exothermic reaction as latent heat of fusion, thereby moderating the temperature of the system and preventing dangerous spikes. Furthermore, strategic temperature control can directly influence product selectivity; lowering the reaction temperature in [3+2] cycloadditions has been shown to significantly improve the regioselectivity, favoring the formation of the desired 3,5-disubstituted isoxazole isomer.

Isolation and Purification Techniques

The final stage of any synthesis involves the isolation and purification of the target compound. The chosen method depends on the physical properties of the product and the impurities present. For crystalline solids, purification can often be achieved by simple filtration and washing of the precipitate with a suitable solvent like ethanol, which is a green and efficient technique that avoids the need for chromatographic methods. ias.ac.inFor liquid products or mixtures that are difficult to separate, traditional techniques such as column chromatography or distillation are employed to achieve high purity. The adoption of green chemistry methodologies, such as reactions in aqueous media, can simplify the work-up process, as the product often precipitates directly from the reaction mixture and can be easily collected.

ias.ac.in

Synthesis of Related 5-Amino-3-Aryl/Heteroaryl-Isoxazole Derivatives

The synthesis of the broader class of 5-amino-3-aryl/heteroaryl-isoxazole derivatives is of significant interest. A variety of synthetic routes have been developed to access these valuable scaffolds.

One direct and effective method involves the reaction of ethyl 3-arylamino-2-cyano-3-thioxopropanoates with hydroxylamine under reflux conditions. This reaction proceeds in good yields and provides a synthetically useful pathway to 5-aminoisoxazoles bearing various aryl substituents at the 3-position.

Another powerful and widely used strategy is the [3+2] cycloaddition reaction between in situ generated nitrile oxides and enamines or alkynes. This method allows for the construction of the isoxazole ring in a regioselective manner. The reaction of N-Boc protected chloroximes with a mild base generates the nitrile oxide intermediate, which then reacts with an appropriate enamine to yield 3,4-disubstituted aminoisoxazoles. This approach is scalable and has been used to produce aminoisoxazoles on a multigram scale.

**Table 3: Synthesis of 5-Amino-3-aryl(amino)isoxazole Derivatives**

*Data conceptually derived from findings in scientific literature.*

```html

Aryl Substituent (Ar) Product Typical Yield Phenyl Ethyl 5-amino-3-(phenylamino)isoxazole-4-carboxylate Good 2-Bromophenyl Ethyl 5-amino-3-((2-bromophenyl)amino)isoxazole-4-carboxylate Good 3-Bromophenyl Ethyl 5-amino-3-((3-bromophenyl)amino)isoxazole-4-carboxylate Good 4-Bromophenyl Ethyl 5-amino-3-((4-bromophenyl)amino)isoxazole-4-carboxylate Good 1-Naphthyl Ethyl 5-amino-3-(naphthalen-1-ylamino)isoxazole-4-carboxylate Good

Reactivity and Chemical Transformations of 5 Amino 3 3 Methoxyphenyl Isoxazole

Reactions Involving the Isoxazole (B147169) Ring System

The isoxazole ring itself can undergo several types of reactions, including electrophilic substitution on the attached phenyl ring, which is influenced by the isoxazole moiety, as well as ring-opening and rearrangement reactions under specific conditions.

The 3-(3-methoxyphenyl) group is susceptible to electrophilic aromatic substitution. The isoxazole ring at the 3-position of the phenyl ring acts as a deactivating group and a meta-director for electrophilic attack. This is due to the electron-withdrawing nature of the heterocyclic ring. Studies on the nitration of 5-methyl-3-phenylisoxazole have shown that the reaction proceeds at the meta-position of the phenyl group when the isoxazole is protonated (acting as a strongly deactivating charged substituent) and at the para-position when the reaction occurs on the free base (where the isoxazole is a neutral deactivating group) rsc.org.

In the case of 5-Amino-3-(3-methoxyphenyl)isoxazole, the methoxy (B1213986) group on the phenyl ring is an activating, ortho-, para-directing group. Therefore, the outcome of an electrophilic substitution reaction on the phenyl ring will be determined by the combined directing effects of the deactivating isoxazole substituent and the activating methoxy group. The positions ortho and para to the methoxy group are activated, while the positions meta to the isoxazole are favored. This would likely lead to substitution at the positions ortho to the methoxy group and meta to the isoxazole ring.

The isoxazole ring, while aromatic, can undergo ring-opening reactions under various conditions, such as treatment with strong bases, reducing agents, or photolysis. These reactions can lead to the formation of diverse acyclic or other heterocyclic structures. For instance, reductive ring cleavage of isoxazoles can yield enaminones wpmucdn.com.

While specific ring-opening studies on this compound are not prominent in the literature, related isoxazole derivatives have been shown to undergo such transformations. For example, certain isoxazoles can undergo ring-opening and ring-closing cascade mechanisms to afford pyrrole or isoquinoline derivatives researchgate.net.

Exploration of Novel Reaction Pathways and Mechanisms

The unique combination of functional groups in this compound makes it a candidate for the exploration of novel reaction pathways. Research into the reactivity of 5-aminoisoxazoles has revealed chemoselective reactions with α-diazocarbonyl compounds. Depending on the reaction conditions, either Wolff rearrangement or N-H insertion products can be obtained selectively nih.gov.

Under thermal conditions, the reaction of 5-aminoisoxazoles with α-diazocarbonyl compounds leads to N-isoxazole amides via a Wolff rearrangement. In contrast, the use of a rhodium catalyst, such as Rh₂(Oct)₄, promotes a selective N-H insertion reaction to yield α-amino acid derivatives of N-isoxazoles nih.gov. These findings demonstrate that the reactivity of the amino group can be finely tuned to achieve different synthetic outcomes, opening up new avenues for the synthesis of novel isoxazole-containing compounds.

Computational and Theoretical Investigations of 5 Amino 3 3 Methoxyphenyl Isoxazole and Isoxazole Analogs

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool in modern chemistry, offering a detailed perspective on the intrinsic properties of molecules. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic behavior and predict various chemical phenomena of isoxazole (B147169) derivatives.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It has been successfully applied to various isoxazole analogs to elucidate their geometric, electronic, and reactivity properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting molecular reactivity; a smaller gap suggests higher reactivity.

For instance, a study on 5-amino-3-methyl-1,2-oxazole-4-carbonitrile, an analog of the title compound, calculated the HOMO-LUMO energy gap to be 5.995 eV using the B3LYP/6311G++(d,p) level of theory. researchgate.net This relatively large gap indicates high kinetic stability and low chemical reactivity for this particular isoxazole derivative. researchgate.net The HOMO was found to be localized over the amino group and the isoxazole ring, while the LUMO was distributed over the entire molecule. researchgate.net

In another related compound, N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, the HOMO-LUMO energy gap was calculated to be 4.9266 eV at the B3LYP/6–311 G(d,p) level, with the frontier orbitals extending over the entire molecule. mdpi.com

| Isoxazole Analog | Methodology | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| 5-amino-3-methyl-1,2-oxazole-4-carbonitrile | B3LYP/6311G++(d,p) | - | - | 5.995 |

| N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin | B3LYP/6–311 G(d,p) | -5.8170 | -0.8904 | 4.9266 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically associated with lone pairs of electronegative atoms and indicative of sites for electrophilic attack) in red, and regions of positive potential (usually around hydrogen atoms) in blue.

In a study of 5-amino-3-methyl-1,2-oxazole-4-carbonitrile, the MEP analysis revealed that the most negative potential was located over the nitrogen atom of the cyano group and the oxygen atom of the isoxazole ring, indicating these as the most probable sites for electrophilic attack. researchgate.net The positive potential was distributed over the amino group's hydrogen atoms, suggesting their susceptibility to nucleophilic attack. researchgate.net

Similarly, Hirshfeld surface analysis, a method to partition crystal space and analyze intermolecular interactions, has been used for compounds like 5-amino-3-(4-methoxyphenyl)isoxazole. nih.gov This analysis can be mapped with the electrostatic potential, providing insights into the regions of positive and negative potential that govern intermolecular interactions. nih.gov

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and global softness (S).

For 5-amino-3-methyl-1,2-oxazole-4-carbonitrile, these descriptors were calculated using DFT. researchgate.net A high chemical hardness, as suggested by the large HOMO-LUMO gap, points to a molecule being less reactive. researchgate.net Conversely, high softness indicates greater reactivity. nih.gov Electronegativity is a measure of the power of an atom or group of atoms to attract electrons towards itself. nih.gov

| Reactivity Descriptor | Formula | Description |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |

| Global Softness (S) | 1/(2η) | The reciprocal of hardness, indicating reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | The escaping tendency of electrons from an equilibrium system. |

| Global Electrophilicity (ω) | μ²/ (2η) | The ability of a molecule to accept electrons. |

This table is based on conceptual definitions and formulas used in computational chemistry studies.

Ab Initio Methods

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), can provide valuable information about molecular structure and properties.

Conformational Analysis and Stability

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its stability. For substituted isoxazoles, the orientation of the substituent groups relative to the isoxazole ring is of particular interest.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. For isoxazole derivatives, including 5-Amino-3-(3-methoxyphenyl)isoxazole, MD simulations provide critical insights into their dynamic behavior, stability, and interactions with their environment, such as biological macromolecules or material surfaces. nih.govmdpi.com These simulations can assess the stability of ligand-protein complexes, revealing how a compound like an isoxazole derivative fits within a binding site and how the complex behaves in a solvated environment. nih.govresearchgate.net

Researchers employ MD simulations to evaluate the stability of docked poses obtained from molecular docking studies. mdpi.combohrium.com For instance, simulations run for hundreds of nanoseconds can confirm that a ligand-receptor complex remains stable, with key interactions maintained throughout the simulation period. nih.govbohrium.com This is crucial for validating potential drug candidates, as it suggests the compound can form a lasting and effective interaction with its biological target. mdpi.com Studies on isoxazole derivatives targeting bacterial proteins have used MD simulations to confirm the stability of the ligand within the active site, supporting the potential of these compounds as antibacterial agents. mdpi.comresearchgate.net

The adsorption of molecules onto surfaces is a key process in various applications, from materials science to pharmacology. MD simulations are instrumental in elucidating the adsorption behavior of isoxazole derivatives at a molecular level. nih.gov For example, simulations have been used to study the adsorption of isoxazole compounds on metal surfaces, such as Fe (110), to understand their potential as corrosion inhibitors. nih.gov These studies model the interactions between the inhibitor molecules and the surface, providing a dynamic picture of how they arrange themselves to form a protective layer.

Intermolecular interactions are the forces that govern how molecules recognize and bind to each other, which is the foundation of their biological activity and physical properties. nih.govias.ac.in In the context of isoxazole derivatives, these interactions are diverse and include hydrogen bonds, π–π stacking, hydrophobic effects, and van der Waals forces. rsc.orgmdpi.com Crystal structure analysis, often complemented by computational studies, reveals how these interactions dictate the crystal packing. nih.gov For this compound, the amino group can act as a hydrogen bond donor, while the oxygen and nitrogen atoms of the isoxazole ring and the oxygen of the methoxy (B1213986) group can act as hydrogen bond acceptors. The phenyl and isoxazole rings can participate in π–π stacking and hydrophobic interactions. rsc.org MD simulations of isoxazole analogs bound to protein targets, such as carbonic anhydrase, have highlighted the critical role of hydrogen bonds with active site residues (e.g., Histidine and Threonine) in stabilizing the complex. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry for designing and optimizing new therapeutic agents. These studies systematically investigate how the chemical structure of a compound influences its biological activity. researchgate.net For the isoxazole scaffold, SAR and QSAR analyses have been applied to develop compounds with a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.govnih.gov

SAR studies on isoxazole derivatives have revealed key structural features that govern their efficacy. For example, in the development of antimicrobial agents, it has been observed that the introduction of specific moieties, such as a thiophene (B33073) ring, can significantly increase activity. nih.gov Similarly, for anticancer isoxazoles, substitutions on the phenyl ring at the 3- or 5-position of the isoxazole core with groups like methyl, methoxy, or chloride have been shown to enhance activity against specific cancer cell lines. nih.gov QSAR models take this a step further by creating mathematical equations that correlate physicochemical properties (descriptors) of the molecules with their biological activity. researchgate.netnih.gov These models can then be used to predict the activity of newly designed compounds, guiding synthetic efforts toward more potent molecules. nih.gov

| Compound Series | Target Activity | Key SAR Findings | Reference |

| 3,5-disubstituted isoxazoles | Anticancer (U87 cells) | Methyl, methoxy, or chloride substitutions on the phenyl group enhanced activity. | nih.gov |

| Isoxazole-containing chalcones | Antibacterial | The presence of a thiophenyl moiety displayed significant activity. | nih.gov |

| 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles | Anti-inflammatory | A close correlation was found between observed and predicted activity, indicating a successful QSAR model. | researchgate.net |

| Coumarin isoxazol sulfonamide hybrids | Antibacterial (E. coli, S. aureus) | 3D-QSAR models identified key descriptors that robustly depend on antibacterial activity. | nih.gov |

| Isoxazole curcumin (B1669340) derivatives | Anticancer (MCF7 cells) | Isoxazole substitution on the diketone group of curcumin significantly increased cytotoxicity compared to the parent compound. | nih.gov |

The biological effect of a compound is initiated by its binding to a specific target, typically a protein or enzyme. Understanding the precise ligand-target interactions at the atomic level is crucial for rational drug design. Computational techniques like molecular docking are used to predict the binding pose of a ligand within the active site of its target, while crystallographic studies provide experimental validation. nih.govacs.org

For isoxazole analogs, studies have elucidated their interactions with a variety of biological targets. For instance, isoxazole-carboxamide derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, with docking studies revealing interactions within the enzyme's active site. nih.govnih.gov The benzene (B151609) ring of some isoxazole-based drugs can form π–π interactions with phenylalanine residues, while the isoxazole ring itself may engage in aliphatic interactions with residues like valine. rsc.org In the case of isoxazole-based inhibitors of carbonic anhydrase, hydrogen bonds with conserved histidine residues in the active site are critical for binding. nih.gov These detailed interaction maps allow chemists to design modifications to the isoxazole scaffold to enhance binding affinity and selectivity.

| Ligand Class | Protein Target | Key Interacting Residues / Interactions | Reference |

| Isoxazole-based antipsychotics | D2-like dopamine (B1211576) receptors | π–π interaction with PHE390; Aliphatic interaction with VAL115. | rsc.org |

| Trisubstituted isoxazoles | RORγt | Binding to an allosteric site. | acs.org |

| Bis(5-aminoisoxazole) | AMPA Receptor | Binding stabilized by hydrophobic interactions and hydrogen bonds. | mdpi.com |

| Isoxazole derivatives | Carbonic Anhydrase (CA) | Hydrogen bonds with conserved His96/94, His119, and Leu198. | nih.gov |

| Tafamidis (isoxazole-containing) | Transthyretin (TTR) | Carboxylic acid forms hydrogen bonds with Lys15/15′ and Glu54/54′. | rsc.org |

Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. This model serves as a template for designing or identifying new molecules with similar activity.

For isoxazole derivatives, pharmacophore models have been developed to understand the requirements for various biological activities. For example, a pharmacophore model for isoxazole-containing sulfanilamides with antibacterial properties was developed to guide the design of new agents. bioorganica.com.ua Such models can help rationalize the observed SAR and provide a 3D query for virtual screening of compound libraries to find novel hits. The features of the this compound molecule—an amino group (hydrogen bond donor), a methoxy group (hydrogen bond acceptor), and two aromatic rings (hydrophobic/aromatic features)—make it well-suited for analysis and design using pharmacophore approaches.

Photochemical and Dissociation Mechanism Studies

The study of how molecules interact with light and how they break apart provides fundamental chemical insights. Isoxazoles have a rich and interesting photochemistry, primarily governed by the labile nature of the N-O bond within the five-membered ring. nih.govbiorxiv.org Upon irradiation with UV light (typically around 254 nm), the primary photochemical event is the homolysis of this weak N-O bond. nih.govacs.org This ring-opening process leads to the formation of high-energy intermediates, such as acyl azirines or nitrenes. biorxiv.orgnih.gov These reactive species can then undergo further rearrangements to form other heterocyclic systems, like oxazoles, or can be trapped, a property that has been harnessed for chemoproteomic crosslinking applications. nih.govnih.gov

The dissociation and fragmentation of isoxazoles have been extensively studied using mass spectrometry and computational methods. acs.orgresearchgate.net Techniques like Collision-Induced Dissociation (CID) are used to break down ions in the gas phase to understand their structure and fragmentation pathways. acs.orgnih.gov Theoretical studies using density functional theory (DFT) have shown that the thermal decomposition of isoxazole likely proceeds through ring-opening to form an intermediate that subsequently breaks down into smaller, stable molecules like carbon monoxide and acetonitrile (B52724). acs.org Double photoionization experiments reveal that the isoxazole dication decomposes via bond-selective pathways, differing from those observed in neutral photodissociation or single photoionization. rsc.orgmostwiedzy.pl Furthermore, the site of deprotonation on the isoxazole ring can dramatically influence its stability; deprotonation at the C3 position can lead to spontaneous N-O bond cleavage and ring-opening, while deprotonation at other sites yields more stable anions. nsf.gov These studies provide a detailed picture of the intrinsic reactivity and stability of the isoxazole core.

Biological and Medicinal Chemistry Research of 5 Amino 3 3 Methoxyphenyl Isoxazole

Pharmacological Profile and Diverse Biological Activities

The isoxazole (B147169) core is a key pharmacophore responsible for the biological activity of various drugs, such as the COX-2 inhibitor Valdecoxib and the antirheumatic drug Leflunomide. nih.gov Research into isoxazole derivatives has revealed a broad spectrum of biological activities, establishing this class of compounds as a valuable source for the development of new therapeutic agents with potentially improved potency and lower toxicity. nih.govmdpi.com Specifically, compounds featuring the 5-aminoisoxazole structure have been investigated for their anticancer, anti-inflammatory, and antibacterial activities. mdpi.comnih.gov The presence of the 3-methoxyphenyl (B12655295) substituent further modulates the biological profile, influencing the compound's interaction with various biological targets.

Isoxazole derivatives are recognized for their potential in anticancer chemotherapy. nih.gov The versatility of the isoxazole structure allows for modifications that can lead to potent cytotoxic activity against various human cancer cell lines. espublisher.comresearchgate.net Hybrid molecules combining a trimethoxyphenyl moiety with an isoxazole ring have demonstrated cytotoxic activity against several cancer cell lines, including cervical adenocarcinoma (HeLa), lung adenocarcinoma (A549), breast carcinoma (MCF7), and hepatocellular carcinoma (HCT116). nih.gov

In a study focusing on 5-(thiophen-2-yl)isoxazoles, a derivative with a 3-(3,4,5-trimethoxyphenyl) group, TTI-6, showed potent anticancer activity against the MCF-7 human breast cancer cell line with an IC50 value of 1.91 μM. nih.gov Another related compound, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (TTI-4), also exhibited significant activity against MCF-7 cells with an IC50 of 2.63 μM. nih.gov These findings highlight the importance of the methoxy-substituted phenyl ring in conferring anticancer properties to the isoxazole scaffold.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| TTI-6 | MCF-7 (Breast) | 1.91 | nih.gov |

| TTI-4 | MCF-7 (Breast) | 2.63 | nih.gov |

A primary mechanism through which isoxazole derivatives exert their anticancer effects is the induction of apoptosis and cell cycle arrest. espublisher.com Several studies have demonstrated that various isoxazole-containing compounds can trigger programmed cell death in cancer cells. For instance, certain derivatives have been shown to activate apoptotic pathways in glioma and leukemia cell lines. researchgate.net

The introduction of an isoxazole ring to natural product scaffolds has been shown to enhance antiproliferative properties by inducing apoptosis and causing cell cycle arrest at different phases. nih.gov One potent isoxazole derivative was found to induce early apoptosis in both MCF-7 and MDA-MB-231 breast cancer cells through the activation of caspase-3/7. researchgate.net This compound also caused cell cycle arrest in the S and G2/M phases in MCF-7 and MDA-MB-231 cells, respectively. researchgate.net Similarly, other isoxazole derivatives have been reported to induce G2/M cell cycle arrest in Colo205 colon cancer cells, which was associated with an increase in p53 levels and an altered balance of mitochondrial proteins like Bcl-2 and Bax, ultimately leading to apoptosis. semanticscholar.org

The anticancer and anti-inflammatory activities of isoxazole derivatives are often linked to their ability to inhibit specific enzymes. The overproduction of leukotrienes and prostaglandins by lipoxygenase (LOX) and cyclooxygenase (COX) enzymes can contribute to tumor growth. nih.gov Consequently, inhibiting these enzymes is a key strategy in cancer research. nih.gov

LOX and COX Inhibition: Certain isoxazole derivatives have been identified as potent inhibitors of 5-lipoxygenase (5-LOX) and COX-2. nih.govnih.gov One study demonstrated that a 3-(3,4,5-trimethoxyphenyl)-1,2-oxazole derivative exhibited significant inhibitory activity against both LOX and COX-2. nih.gov Other research on a series of isoxazole derivatives found that they caused a concentration-dependent inhibition of 5-LOX, with some compounds showing IC50 values as low as 8.47 μM. nih.govnih.gov

FGFR1 Kinase Inhibition: The fibroblast growth factor receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, migration, and survival, and its deregulation is implicated in various cancers. medchem.org.uanih.gov Small-molecule inhibitors targeting the ATP binding site of FGFRs are of significant interest. medchem.org.ua The dimethoxybenzene motif, a feature structurally related to the methoxyphenyl group, is considered important for achieving selectivity and potency in FGFR inhibitors. nih.gov Research on selective FGFR inhibitors has led to the development of compounds with potent enzymatic activity, demonstrating the potential for isoxazoles with methoxyphenyl substituents to act as FGFR kinase inhibitors. nih.gov

The isoxazole scaffold is a core component of several antimicrobial drugs, including the antibacterial sulfamethoxazole. mdpi.comresearchgate.net A wide range of isoxazole derivatives have been synthesized and screened for their antimicrobial properties. ipindexing.comresearchgate.net The biological activity is often influenced by the nature and position of substituents on the isoxazole ring. researchgate.net

Research has shown that derivatives of 5-aminoisoxazole possess antibacterial and antifungal activities. mdpi.comnih.gov For example, certain ester derivatives of 5-amino-3-methyl-1,2-oxazole-4-carboxylate displayed noticeably high antimicrobial activity, particularly against Staphylococcus aureus, and were capable of reducing biofilm formation by over 90%. mdpi.comnih.gov While some series of 3-aryl-5-[...]-3-methoxyphenyl]isoxazole derivatives showed no to moderate activity, the broad antimicrobial potential of the isoxazole class remains an active area of research. icm.edu.pl

The antibacterial efficacy of isoxazole derivatives has been evaluated against a panel of both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net In one study, thirty derivatives of 5-amino-3-methylisoxazole-4-carbohydrazide were tested against five Gram-positive and five Gram-negative bacterial strains. The results indicated that the compounds generally exhibited weak to mild antibacterial activity. researchgate.netresearchgate.net

Another study screened newly synthesized isoxazole derivatives against various bacterial strains using the agar cup and plate method. ipindexing.com The results showed that a few compounds exhibited antibacterial activity, as indicated by the zone of inhibition. ipindexing.com While the specific compound 5-Amino-3-(3-methoxyphenyl)isoxazole has not been extensively detailed, the collective data on related structures suggest that the 5-aminoisoxazole scaffold is a viable starting point for developing new antibacterial agents.

| Organism Type | Activity Level | Example Strains Tested | Reference |

|---|---|---|---|

| Gram-Positive Bacteria | Weak to Moderate | Staphylococcus aureus | nih.govresearchgate.net |

| Gram-Negative Bacteria | Weak to Moderate | Pseudomonas aeruginosa | researchgate.netnih.gov |

| Fungi | Variable | Candida albicans | nih.govnih.gov |

Many isoxazole derivatives have been reported to possess significant anti-inflammatory properties. researchgate.netmdpi.com This activity is often attributed to the inhibition of key enzymes in the inflammatory cascade, such as COX-2. mdpi.com The well-known anti-inflammatory drug Valdecoxib, for instance, is a selective COX-2 inhibitor built upon an isoxazole framework. nih.gov

Studies on 5-amino-3-methyl-4-isoxazolecarboxylic acid derivatives have shown that these compounds can exhibit strong anti-proliferative and anti-inflammatory properties in both mouse and human models. nih.govresearchgate.net The anti-inflammatory effects were demonstrated in models such as carrageenan-induced foot edema. researchgate.net Furthermore, research into other isoxazole derivatives has identified compounds with potent 5-LOX inhibitory activity, which is crucial for modulating the biosynthesis of pro-inflammatory leukotrienes. nih.govresearchgate.net

Immunomodulatory Properties of this compound

Research into isoxazole derivatives has revealed their significant potential as regulators of immune functions. While direct studies on this compound are part of a broader investigation into this class of compounds, related isoxazole structures have demonstrated notable immunomodulatory effects, suggesting a similar potential for the title compound.

Effects on Cell Proliferation (e.g., PBMCs, Thymocytes, Splenocytes)

Studies on various 5-amino-3-methyl-4-isoxazolecarboxylic acid derivatives have shown differential, dose-dependent suppressive properties on the proliferation of phytohemagglutinin A (PHA)-induced peripheral blood mononuclear cells (PBMC). nih.gov For instance, the derivative M05, 5-amino-3-methyl-N-(4-methyl-benzyl)-4-isoxazolecarboxamide, was identified as a potent suppressor in PBMC proliferation tests. nih.gov Furthermore, 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide was found to stimulate the mitogen-induced proliferation of lymphocytes from spleens and mesenteric lymph nodes, both alone and in combination with mitogens. nih.gov This stimulatory effect was more pronounced in non-stimulated cells and followed a dose-response relationship. researchgate.net

Another related compound, 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide, has been shown to modulate the percentage and absolute number of T lymphocyte subsets in the thymus, as well as T and B lymphocytes in peripheral lymphatic organs. nih.gov These findings highlight the potential of the isoxazole core structure to influence the proliferation of key immune cells.

Modulation of Cytokine Production (e.g., TNF-α, IL-1β, IL-10, IL-17F)

The isoxazole scaffold has been linked to the modulation of crucial inflammatory cytokines. Research on a series of 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides demonstrated differential, predominantly inhibitory, effects on the production of tumor necrosis factor-alpha (TNF-α) in whole blood cultures stimulated with lipopolysaccharide (LPS). nih.gov The derivative M05, in particular, exhibited strong suppressive effects on TNF-α production. nih.gov

In contrast, 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide was observed to increase LPS-elicited interleukin-1β (IL-1β) production in peritoneal cell cultures at higher concentrations, while not affecting TNF-α levels. nih.govresearchgate.net This suggests that structural variations in isoxazole derivatives can lead to different effects on cytokine profiles. The ability to modulate these cytokines indicates a potential role in managing inflammatory responses.

Influence on Signaling Pathways (e.g., Caspases, p53, NFκB)

The immunomodulatory effects of isoxazole derivatives are underpinned by their influence on critical intracellular signaling pathways. While specific data on this compound is emerging, studies on related compounds provide insights into potential mechanisms. For example, α-amino-3-hydroxy-5-methyl-4-isoxazoleproprionic acid (AMPA) has been shown to inhibit phencyclidine-induced apoptosis, a process involving caspases. nih.gov Specifically, AMPA receptor activation was found to protect against caspase-3 activity. nih.gov

Furthermore, other isoxazole derivatives have been shown to influence the expression of key regulatory proteins. For instance, certain trisubstituted isoxazoles were found to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the levels of the cell cycle regulator p21WAF-1, suggesting an influence on pathways governed by proteins like p53. elsevierpure.com The modulation of such pathways is central to controlling immune cell fate and function.

Antioxidant Activity

The isoxazole ring is a structural feature in various compounds that have demonstrated antioxidant properties. nih.gov The antioxidant potential of these derivatives is often evaluated through their ability to scavenge free radicals, a key process in mitigating oxidative stress implicated in numerous diseases. orientjchem.orguobaghdad.edu.iq

Derivatives of isoxazole have been synthesized and evaluated for their ability to act as free-radical scavengers. uobaghdad.edu.iq The antioxidant activity of these compounds is often assessed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and ferric reducing antioxidant power (FRAP) assays. orientjchem.orguobaghdad.edu.iq The results from these studies indicate that the isoxazole core can be a key pharmacophore for antioxidant activity. nih.gov

Analgesic Activity

A number of novel isoxazole derivatives have been synthesized and screened for their analgesic potential. nih.gov These studies have shown that compounds containing the isoxazole moiety can exhibit a range of analgesic activity, from low to moderate. nih.gov The evaluation of this activity is often carried out using established animal models of pain. nih.gov

For example, a series of 3-substituted-isoxazole-4-carboxamide derivatives were synthesized and showed varying degrees of analgesic effects. nih.gov Another study on isoxazolyl-2,3-dihydrospiro[benzo[f]isoindole-1,3'-indoline]-2',4,9-triones also reported anti-inflammatory and analgesic properties for the synthesized compounds. nih.gov These findings suggest that the isoxazole scaffold is a promising template for the development of new analgesic agents. sarpublication.com

Neuroprotective Effects

The isoxazole derivative, α-amino-3-hydroxy-5-methyl-4-isoxazoleproprionic acid (AMPA), has been a key focus in neuroprotection research. Studies have shown that activation of AMPA receptors can protect against neuronal damage. For instance, AMPA was found to inhibit phencyclidine-induced apoptosis in neonatal rat brain slices. nih.gov This neuroprotective effect is thought to be mediated through the activation of voltage-dependent calcium channels. nih.gov

Furthermore, AMPA receptor-mediated neuroprotection has been linked to the brain-derived neurotrophic factor (BDNF) signaling pathway. researchgate.net Activation of AMPA receptors has been shown to increase BDNF mRNA levels, which is crucial for neuronal survival. researchgate.net This neuroprotective mechanism requires the activation of TrkB receptors and the MAPK signal transduction pathway. researchgate.net These findings highlight the potential of isoxazole-related compounds in the development of therapies for neurological disorders. nih.gov

Other Reported Biological Activities

While the primary therapeutic explorations of many isoxazole derivatives have centered on a few key areas, the inherent versatility of the isoxazole scaffold has led to the investigation of its potential across a wide spectrum of biological activities. Research into this compound and related compounds has revealed promising, albeit sometimes preliminary, findings in several other domains of medicinal chemistry. These include antiplatelet, anti-HIV, anti-Alzheimer, anticonvulsant, herbicidal, neuroleptic, antileukemia, and antidepressant activities.

The isoxazole nucleus is a constituent of various compounds demonstrating a broad range of biological effects. researchgate.net These activities are often attributed to the specific substitution patterns around the isoxazole ring, which influence the molecule's physicochemical properties and its ability to interact with biological targets.

Table 1: Summary of Other Reported Biological Activities of Isoxazole Derivatives

| Biological Activity | Therapeutic Area | Key Findings |

|---|---|---|

| Antiplatelet | Cardiovascular | Inhibition of platelet aggregation. researchgate.net |

| Anti-HIV | Virology | Potential to inhibit viral replication. researchgate.net |

| Anti-Alzheimer | Neurology | Neuroprotective effects and potential to address pathological markers of Alzheimer's disease. researchgate.netnih.gov |

| Anticonvulsant | Neurology | Ability to suppress seizure activity. researchgate.net |

| Herbicidal | Agriculture | Phytotoxic effects on various plant species. |

| Neuroleptic | Psychiatry | Modulation of neurotransmitter systems. |

| Antileukemia | Oncology | Cytotoxic effects against leukemia cell lines. elsevierpure.com |

Structure-Activity Relationships in Biological Systems

Impact of Substituents on Biological Activity

The type and position of substituents on the isoxazole and phenyl rings can significantly alter the biological activity of these compounds. For instance, the presence of an amino group at the 5-position of the isoxazole ring is often a key feature for certain biological activities. Modifications to this group or its replacement can lead to a substantial change in the compound's pharmacological profile.

Similarly, the substitution pattern on the phenyl ring is a critical determinant of activity. The methoxy (B1213986) group at the 3-position of the phenyl ring in this compound influences the electronic and steric properties of the molecule, which in turn affects its binding to target proteins. Research on related isoxazole derivatives has shown that altering the position or nature of this substituent can lead to variations in activity. For example, moving the methoxy group to the 4-position or replacing it with other functional groups like halogens or alkyl groups can modulate the compound's potency and selectivity. chemimpex.com

The introduction of different substituents can impact several key molecular properties:

Electronic Effects: Electron-donating or electron-withdrawing groups can alter the electron density distribution within the molecule, affecting its ability to form hydrogen bonds, engage in pi-stacking interactions, or participate in other non-covalent interactions with biological targets.

Steric Effects: The size and shape of substituents can influence how the molecule fits into the binding pocket of a target protein. Bulky groups may enhance or hinder binding depending on the topology of the active site.

Systematic studies involving the synthesis and biological evaluation of a series of analogs with varied substituents are essential to delineate these structure-activity relationships (SAR).

Conformational Aspects and Biological Efficacy

X-ray crystallography studies of related compounds, such as 5-amino-3-(4-methoxyphenyl)isoxazole, have shown that the molecule is nearly planar, with a small dihedral angle between the phenyl and isoxazole rings. nih.gov This planarity can facilitate pi-stacking interactions with aromatic amino acid residues in the active site of a target protein.

The conformational flexibility of the molecule also plays a role in its biological efficacy. A molecule that can readily adopt the optimal conformation for binding is likely to exhibit higher potency. Computational modeling and conformational analysis can provide valuable insights into the preferred conformations of these molecules and how they might interact with their biological targets. These studies can help in the rational design of new analogs with improved biological activity by optimizing their conformational properties. The planarity and rotational freedom around the bond connecting the two rings are key conformational parameters that can be fine-tuned through chemical modification to enhance biological efficacy.

Applications in Materials Science

Corrosion Inhibition Studies

Organic compounds containing heteroatoms such as nitrogen and oxygen, along with aromatic rings, are recognized for their efficacy as corrosion inhibitors for various metals and alloys. These molecules can adsorb onto the metal surface, forming a protective layer that impedes the corrosive process. The isoxazole (B147169) ring, present in 5-Amino-3-(3-methoxyphenyl)isoxazole, contains both nitrogen and oxygen atoms, making it a promising candidate for corrosion inhibition.

Adsorption Behavior on Metal Surfaces

The effectiveness of an organic corrosion inhibitor is largely dependent on its ability to adsorb onto the metal surface. This adsorption can occur through physical (electrostatic) or chemical (covalent bonding) interactions. For isoxazole derivatives, the presence of the N and O atoms in the isoxazole ring, as well as the π-electrons from the aromatic rings, allows for strong adsorption on metal surfaces. chemrevlett.com

Studies on related compounds, such as [3-(4-methoxyphenyl)isoxazole-5-yl]-methanol, have shown their potential as efficient inhibitors for copper corrosion in acidic environments. chemrevlett.com The adsorption of these molecules on the metal surface creates a barrier that protects the metal from the corrosive medium. The mode of adsorption for similar heterocyclic compounds has been found to follow the Langmuir adsorption isotherm, suggesting the formation of a monolayer of the inhibitor on the metal surface. frontiersin.org

Table 1: Potential Adsorption Characteristics of this compound on Metal Surfaces (Hypothetical)

| Feature | Potential Role in Adsorption |

| Isoxazole Ring (N and O atoms) | Primary sites for chemical and physical adsorption. |

| Phenyl and Methoxyphenyl Rings | π-electron systems contribute to adsorption through π-metal interactions. |

| Amino Group (-NH2) | Additional active site for interaction with the metal surface. |

| Overall Molecular Structure | A planar or near-planar conformation would allow for greater surface coverage. |

Advanced Material Synthesis and Specialty Chemicals

Isoxazole derivatives are valuable building blocks in organic synthesis due to their versatile reactivity. They serve as important intermediates in the creation of a wide range of more complex molecules with specific functionalities. While specific applications of this compound in advanced material synthesis are not detailed in the available literature, the chemical nature of the isoxazole ring suggests its potential use in developing novel materials and specialty chemicals.

For instance, related compounds like 5-Amino-3-(4-chlorophenyl)isoxazole are recognized as key intermediates in the synthesis of agrochemicals and other specialty chemicals. chemimpex.com The ability of the isoxazole ring to undergo various chemical transformations allows for the creation of compounds with tailored properties for specific applications. chemimpex.com This versatility suggests that this compound could similarly be employed in the synthesis of:

Polymers with specific properties: The amino group could be used as a reactive site for polymerization reactions, leading to the development of new polymers with unique thermal or electronic properties.

Functional dyes and pigments: The chromophoric nature of the aromatic and heterocyclic rings could be exploited in the synthesis of organic dyes.

Liquid crystals: The rigid, planar structure of the isoxazole core is a feature found in many liquid crystalline compounds. researchgate.net

The synthesis of various isoxazole derivatives has been explored for their potential in creating energetic materials and for their applications in solar cells, indicating the broad scope of this class of compounds in materials science. researchgate.net

Crystallographic Studies and Intermolecular Interactions

Single Crystal X-ray Diffraction Analysis

No published single crystal X-ray diffraction data for 5-Amino-3-(3-methoxyphenyl)isoxazole could be located.

Hirshfeld Surface Analysis

A Hirshfeld surface analysis for this compound has not been reported in the scientific literature.

Quantification of Intermolecular Contacts (e.g., H…H, C…H, O…H, N…H)

Quantitative data on the intermolecular contacts for this compound are unavailable due to the absence of crystallographic studies.

Hydrogen Bonding Networks and Their Impact on Crystal Packing

The specific hydrogen bonding networks and their influence on the crystal packing of this compound have not been determined.

Dihedral Angles and Molecular Conformations in the Solid State

Information regarding the dihedral angles and the specific molecular conformation of this compound in the solid state is not available.

Q & A

Q. What are the most reliable synthetic routes for 5-amino-3-(3-methoxyphenyl)isoxazole, and how can reaction conditions be optimized?

The synthesis of this compound can be achieved via cycloaddition reactions or nitro compound pathways. For cycloaddition, hypervalent iodine reagents induce the reaction between nitrile oxides and alkynes, yielding isoxazole derivatives (e.g., 5-(4-Methoxyphenyl)-3-phenylisoxazole) with high regioselectivity. Optimization involves controlling solvent polarity (e.g., dichloromethane), temperature (room temperature), and stoichiometry of iodine reagents . Alternatively, nitroacetate derivatives react with aromatic aldehydes in the presence of amines, forming Schiff bases that cyclize into isoxazole cores. Adjusting the amine catalyst (e.g., triethylamine) and reaction time minimizes byproducts like dinitroglutarates .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

- X-ray crystallography : Determines bond lengths, angles, and dihedral angles (e.g., 17.1° between isoxazole and 3-methoxyphenyl groups in related structures) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy proton signals at δ 3.8–4.0 ppm).

- HRMS : Validates molecular weight (e.g., observed m/z vs. calculated for C₁₀H₉N₂O₂).

- IR : Identifies functional groups (e.g., N-H stretch at ~3400 cm⁻¹ for the amino group) .

- Chromatography : HPLC or GC-MS ensures purity (>95%) and detects regioisomers .

Q. What are the structural features influencing the reactivity of this compound?

The electron-donating methoxy group at the 3-position enhances aromatic electrophilic substitution at the para position. The amino group at C5 participates in hydrogen bonding, affecting solubility and crystallization. Dihedral angles between the isoxazole ring and substituents (e.g., 15.2°–17.1° in analogs) impact steric interactions during derivatization .

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of reactions involving this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity in electrophilic substitutions. For example, Fukui indices identify nucleophilic sites, while Natural Bond Orbital (NBO) analysis evaluates charge distribution at the amino and methoxy groups. MD simulations assess conformational stability under varying solvents .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

Discrepancies arise from divergent reaction conditions (e.g., nitro compound vs. cycloaddition routes). Systematic studies should:

- Compare catalysts (amines vs. iodine reagents) .

- Monitor intermediates via in-situ FTIR or LC-MS to identify side reactions (e.g., over-oxidation).

- Use Design of Experiments (DoE) to optimize variables (temperature, solvent, stoichiometry) .

Q. How does the crystal packing of this compound affect its solid-state properties?

X-ray studies reveal centrosymmetric dimers stabilized by C–H⋯O interactions (2.8–3.0 Å). These interactions influence melting points (e.g., 160–165°C in analogs) and mechanical stability. Hirshfeld surface analysis quantifies intermolecular contacts, guiding co-crystal design for improved bioavailability .

Q. What biological targets are plausible for this compound based on isoxazole pharmacophores?

Isoxazole derivatives modulate glutamate receptors (e.g., AMPA) and kinase enzymes. Docking studies suggest the methoxyphenyl group binds hydrophobic pockets, while the amino group forms hydrogen bonds with catalytic residues (e.g., ATP-binding sites). In vitro assays (e.g., kinase inhibition) should validate predictions .

Q. How can isotopic labeling (e.g., ¹⁵N) aid in metabolic pathway tracing?

Synthesizing ¹⁵N-labeled this compound via ¹⁵N-nitrogen sources (e.g., ¹⁵NH₄Cl) enables tracking using LC-MS/MS. This clarifies hepatic metabolism (e.g., cytochrome P450 oxidation) and identifies stable metabolites for toxicity studies .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。